Enhanced Potency Against Anaerobic Bacteria: Sancycline vs. Tetracycline (MIC90 Comparison)
Sancycline exhibits a 32-fold lower MIC90 against a broad panel of anaerobic bacterial strains compared to tetracycline. In a study evaluating 339 clinical anaerobic isolates, the average MIC90 of sancycline was 1 μg/mL, whereas tetracycline required 32 μg/mL to achieve the same inhibitory effect [1]. This differential is consistent across multiple anaerobic genera, confirming that the 6-deoxy modification significantly enhances activity against this clinically relevant pathogen group.
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | Average MIC90 = 1 μg/mL |
| Comparator Or Baseline | Tetracycline: Average MIC90 = 32 μg/mL |
| Quantified Difference | 32-fold lower MIC90 for sancycline |
| Conditions | 339 strains of anaerobic bacteria; broth microdilution susceptibility testing |
Why This Matters
For research programs investigating anaerobic infections or screening novel tetracycline derivatives, sancycline provides a substantially more potent baseline than tetracycline, enabling detection of incremental improvements and reducing false-negative results in susceptibility assays.
- [1] Wexler, H.M., Molitoris, E., and Finegold, S.M. In vitro activities of two new glycylcyclines, N,N-dimethylglycylamido derivatives of minocycline and 6-demethyl-6-deoxytetracycline, against 339 strains of anaerobic bacteria. Antimicrob. Agents Chemother. 38(10), 2513-2515 (1994). View Source
